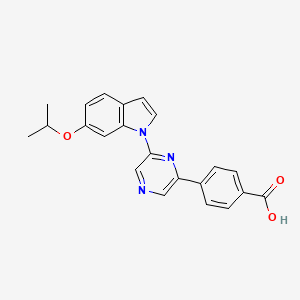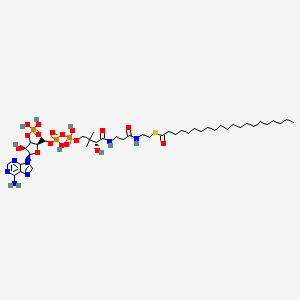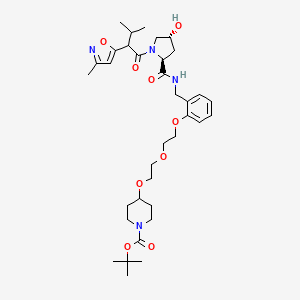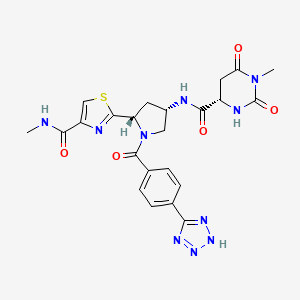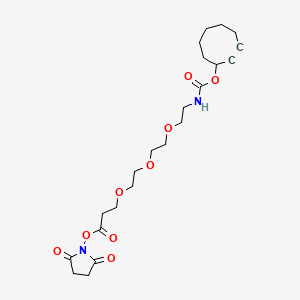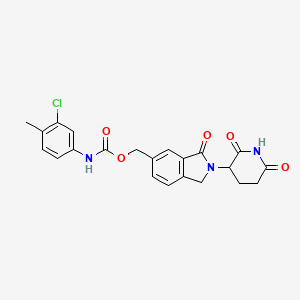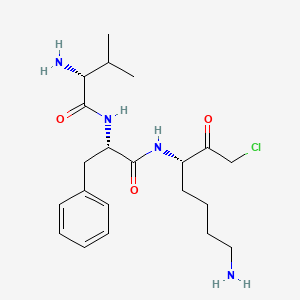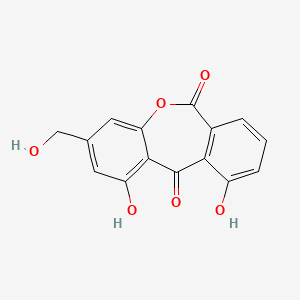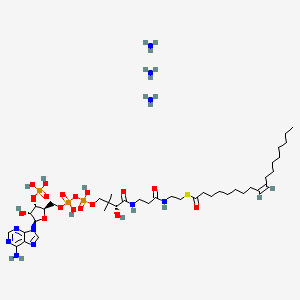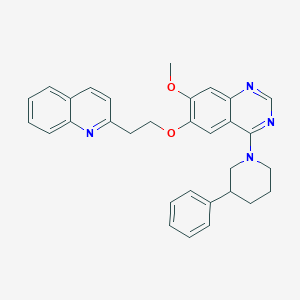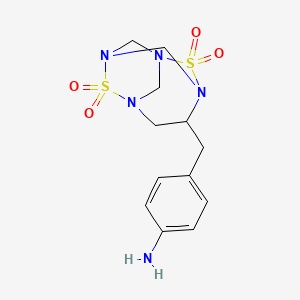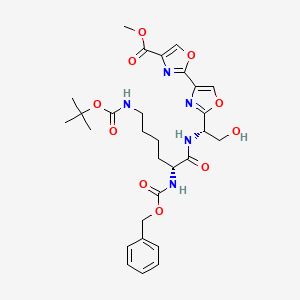
Neohelmanthicin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neohelmanthicin B is a phenylpropanoid compound isolated from the plant Thapsia garganica . This compound has garnered attention due to its cytotoxic properties against various cancer cell lines, including EL4, S180, and MCF7 . The molecular formula of this compound is C29H42O10, and it has a molecular weight of 550.64 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Neohelmanthicin B involves the extraction and purification from Thapsia garganica. The process includes harvesting the plant, followed by solvent extraction and chromatographic purification to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Neohelmanthicin B undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the phenylpropanoid structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Neohelmanthicin B has several scientific research applications, including:
Chemistry: Used as a model compound to study phenylpropanoid chemistry and reaction mechanisms.
Medicine: Explored for its potential therapeutic applications due to its cytotoxic properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Wirkmechanismus
Neohelmanthicin B exerts its effects primarily through its cytotoxic properties. The compound targets cancer cells and induces cell death by interfering with cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to disrupt cellular metabolism and induce apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thapsigargin: Another compound isolated from Thapsia garganica, known for its cytotoxic properties.
Helmanthicin: A related phenylpropanoid with similar biological activities.
Uniqueness
Neohelmanthicin B is unique due to its specific cytotoxic profile against certain cancer cell lines, which distinguishes it from other phenylpropanoids. Its molecular structure and specific interactions with cellular targets contribute to its distinct biological activities .
Eigenschaften
Molekularformel |
C29H42O10 |
|---|---|
Molekulargewicht |
550.6 g/mol |
IUPAC-Name |
[(2S,3R)-3-hydroxy-4-[(1R,2S)-1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl]oxy-3-methyl-4-oxobutan-2-yl] octanoate |
InChI |
InChI=1S/C29H42O10/c1-8-10-11-12-13-14-24(30)38-20(5)29(6,33)28(32)37-19(4)25(39-27(31)18(3)9-2)21-15-22(34-7)26-23(16-21)35-17-36-26/h9,15-16,19-20,25,33H,8,10-14,17H2,1-7H3/b18-9-/t19-,20-,25-,29+/m0/s1 |
InChI-Schlüssel |
XUNRIPMOCLNINU-BOPPCVMBSA-N |
Isomerische SMILES |
CCCCCCCC(=O)O[C@@H](C)[C@](C)(C(=O)O[C@@H](C)[C@@H](C1=CC2=C(C(=C1)OC)OCO2)OC(=O)/C(=C\C)/C)O |
Kanonische SMILES |
CCCCCCCC(=O)OC(C)C(C)(C(=O)OC(C)C(C1=CC2=C(C(=C1)OC)OCO2)OC(=O)C(=CC)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


